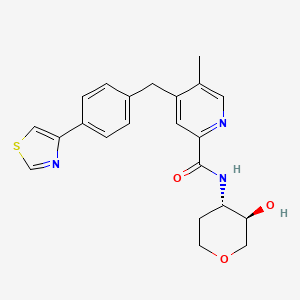

Phevamine A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

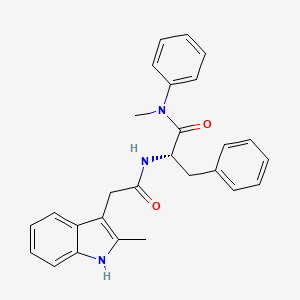

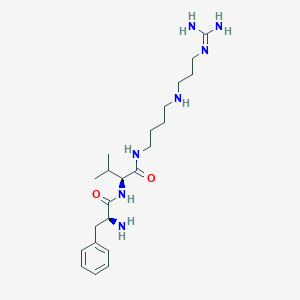

Phevamine A is a small molecule produced by the bacterial pathogen Pseudomonas syringae. This compound plays a crucial role in suppressing plant immune responses, thereby promoting bacterial virulence. This compound is composed of L-phenylalanine, L-valine, and a modified spermidine .

Méthodes De Préparation

The synthesis of phevamine A involves a series of enzymatic reactions encoded by the hsv operon in Pseudomonas syringae. The synthetic route includes the conjugation of L-phenylalanine, L-valine, and a modified spermidine. The exact reaction conditions and industrial production methods are not extensively documented, but the compound can be synthesized in vitro using isolated enzymes from the hsv operon .

Analyse Des Réactions Chimiques

Phevamine A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed studies on the oxidation products are limited.

Reduction: The compound can be reduced, potentially altering its biological activity.

Substitution: this compound can undergo substitution reactions, particularly at the modified spermidine moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Phevamine A has several scientific research applications:

Chemistry: It serves as a model compound for studying small-molecule virulence factors in bacterial pathogens.

Biology: this compound is used to investigate plant-pathogen interactions and the mechanisms by which bacterial pathogens suppress plant immune responses.

Medicine: Research on this compound can provide insights into developing new strategies for controlling bacterial infections in crops, potentially leading to the development of novel antimicrobial agents.

Mécanisme D'action

Phevamine A exerts its effects by suppressing the reactive oxygen species burst that is typically generated upon recognition of bacterial flagellin by plant cells. This suppression is achieved through the inhibition of the potentiation effect of spermidine and L-arginine on the reactive oxygen species burst. The molecular targets and pathways involved include the hsv operon-encoded enzymes and the plant immune response pathways .

Comparaison Avec Des Composés Similaires

Phevamine A is unique compared to other small-molecule virulence factors produced by Pseudomonas syringae, such as coronatine, syringomycin, syringopeptin, tabtoxin, and phaseolotoxin. While these compounds also act as phytohormone mimics or phytotoxins, this compound specifically suppresses the reactive oxygen species burst, a key early marker of plant immune responses .

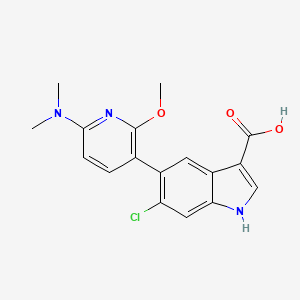

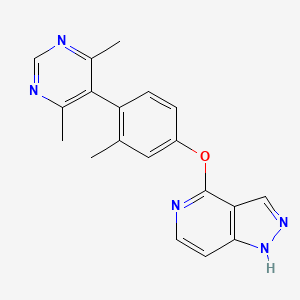

Similar compounds include:

Coronatine: Mimics jasmonic acid and promotes bacterial virulence by manipulating plant hormone signaling.

Syringomycin: A lipodepsipeptide that forms pores in plant cell membranes, leading to cell death.

Syringopeptin: Similar to syringomycin, it disrupts plant cell membranes.

Tabtoxin: Inhibits glutamine synthetase, leading to the accumulation of toxic levels of ammonia in plant cells.

Phaseolotoxin: Inhibits ornithine carbamoyltransferase, disrupting the urea cycle in plants.

This compound stands out due to its unique mechanism of suppressing plant immune responses, making it a valuable target for research in plant pathology and crop protection.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[4-[3-(diaminomethylideneamino)propylamino]butyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N7O2/c1-16(2)19(29-20(30)18(23)15-17-9-4-3-5-10-17)21(31)27-13-7-6-11-26-12-8-14-28-22(24)25/h3-5,9-10,16,18-19,26H,6-8,11-15,23H2,1-2H3,(H,27,31)(H,29,30)(H4,24,25,28)/t18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPKFBJCYYQNKC-OALUTQOASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCCCCNCCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCCCCNCCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[[2-[(3R,4S)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide](/img/structure/B610022.png)